molecular formula C8H11ClN2O2 B13991678 2-(6-Chloro-3-methoxypyridazin-4-yl)propan-2-ol

2-(6-Chloro-3-methoxypyridazin-4-yl)propan-2-ol

Cat. No.: B13991678
M. Wt: 202.64 g/mol
InChI Key: KAMKAIIVTWRJEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloro-3-methoxypyridazin-4-yl)propan-2-ol is an organic compound with the molecular formula C8H11ClN2O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-3-methoxypyridazin-4-yl)propan-2-ol typically involves the reaction of 6-chloro-3-methoxypyridazine with an appropriate alcohol under controlled conditions. One common method is the reaction of 6-chloro-3-methoxypyridazine with isopropanol in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-3-methoxypyridazin-4-yl)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

2-(6-Chloro-3-methoxypyridazin-4-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-3-methoxypyridazin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-methoxypyridazine: A closely related compound with similar structural features.

    2-(6-Chloropyridin-3-yl)propan-2-ol: Another derivative with comparable properties.

Uniqueness

2-(6-Chloro-3-methoxypyridazin-4-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxy and chloro substituents, along with the hydroxyl group, make it a versatile compound for various applications.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

2-(6-chloro-3-methoxypyridazin-4-yl)propan-2-ol

InChI

InChI=1S/C8H11ClN2O2/c1-8(2,12)5-4-6(9)10-11-7(5)13-3/h4,12H,1-3H3

InChI Key

KAMKAIIVTWRJEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NN=C1OC)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.